(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol
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Overview
Description
The compound (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol is a complex organic molecule with a unique structure. It features multiple chiral centers, an indole moiety, and a hydroxyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the indole ring, the introduction of the hydroxyl group, and the construction of the dodecahydrobenzo[j]naphthalen framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the indole ring may produce a dihydroindole derivative.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate biological processes and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
Uniqueness
This compound is unique due to its multiple chiral centers, indole moiety, and hydroxyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H41NO2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol |
InChI |
InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21-,24-,25+,27+,28+/m1/s1 |
InChI Key |
ZNPZDEJOIANYNU-BMBFZTKFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@@H](C[C@@]23[C@@H]1[C@H]([C@@H](CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |
Canonical SMILES |
CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |
Origin of Product |
United States |
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